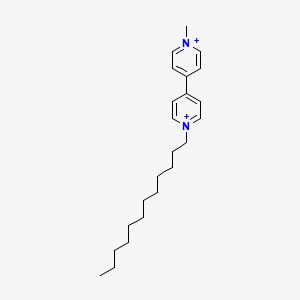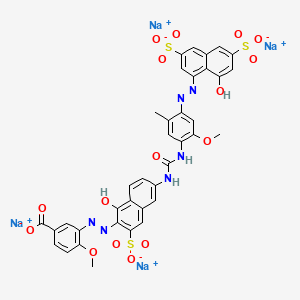
4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- is a heterocyclic compound containing sulfur It is part of the thiopyran family, which is characterized by a six-membered ring containing one sulfur atom and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- typically involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride. The intermediates obtained are then hydrolyzed and decarboxylated by heating in sulfuric acid .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo substitution reactions, particularly at the α-position to the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Applications De Recherche Scientifique
4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- involves its interaction with various molecular targets and pathways. For example, its derivatives can inhibit enzymes like phosphodiesterase and β-secretase BACE1, which are involved in cellular signaling and metabolic pathways . The sulfur atom in the thiopyran ring plays a crucial role in these interactions, often participating in redox reactions and forming stable complexes with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Thiacyclohexan-4-one
- 4-Thiacyclohexanone
- Penthianone
- Tetrahydro-1-thio-γ-pyrone
- Tetrahydro-1-thio-4-pyrone
- Tetrahydro-1,4-thiapyrone
- Tetrahydro-4-thiopyrone
- Tetrahydrothiopyran-4-one
- 2,3,5,6-Tetrahydro-4-thiopyranone
- 4-Oxotetrahydrothiopyran
- 4-Oxothiane
- Tetrahydrothia-4-pyranone
- Tetrahydro-4H-thiopyran-4-one
- 4H-tetrahydrothiopyran-4-one
- 4-Thianone
Uniqueness
What sets 4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- apart from its similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the phenyl group and the two methyl groups at the 2,2-positions enhances its stability and makes it a valuable intermediate in various synthetic applications.
Propriétés
Numéro CAS |
68226-11-9 |
|---|---|
Formule moléculaire |
C13H16OS |
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
2,2-dimethyl-6-phenylthian-4-one |
InChI |
InChI=1S/C13H16OS/c1-13(2)9-11(14)8-12(15-13)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
Clé InChI |
INEXSFKPSHXRHP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)CC(S1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


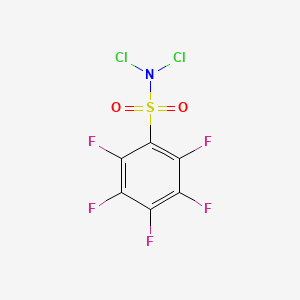
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)

![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)

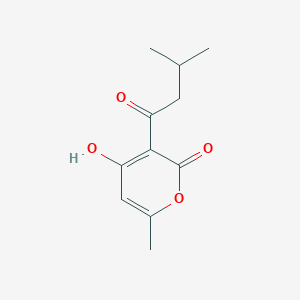
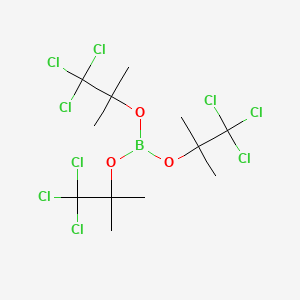
![2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)-](/img/structure/B14465833.png)
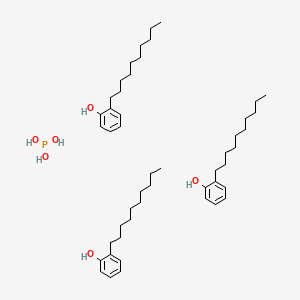

phosphanium bromide](/img/structure/B14465858.png)

